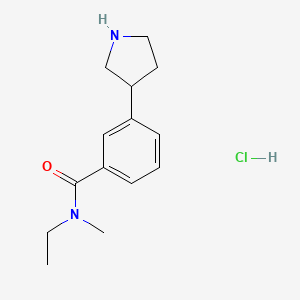

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride

Descripción general

Descripción

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, also known as EMB-3 or MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indole-based synthetic cannabinoids and has a similar structure to other compounds in this class, such as JWH-018 and AM-2201.

Aplicaciones Científicas De Investigación

Diagnostic Imaging Applications

Radiolabeled benzamide derivatives, including iodine-123-labeled compounds similar to N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide, have been utilized in diagnostic imaging for detecting melanoma metastases. These compounds bind selectively to melanoma cells due to the ectodermic origin of melanocytes, offering a promising approach for melanoma imaging. The use of such tracers has allowed for the detection of cutaneous lesions, superficial pathologic lymph nodes, pulmonary, and hepatic metastases in patients with metastatic melanoma, showcasing the potential of benzamide derivatives in enhancing the diagnostic capabilities for this cancer type (Maffioli et al., 1994).

Receptor Studies

Benzamide derivatives have also been used in studies investigating the dopamine system in neuropsychiatric disorders. For instance, normal dopamine transporter and receptor density findings in patients with idiopathic restless legs syndrome (RLS), using radiolabeled benzamide for imaging, indicate that the striatal dopamine system remains unchanged in these conditions. This supports the hypothesis that alterations in the dopamine system might not be a contributing factor to RLS (Tribl et al., 2001).

Oncology Research

In oncology research, specific benzamide tracers have been investigated for their ability to bind to sigma receptors overexpressed on breast cancer cells. Studies have demonstrated the potential of these tracers to visualize primary breast tumors in vivo, providing a non-invasive method to assess tumor proliferation and possibly aiding in the treatment decision-making process (Caveliers et al., 2002).

Propiedades

IUPAC Name |

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKOTWNXVJULFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676559 | |

| Record name | N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride | |

CAS RN |

1223748-27-3, 12237-27-3 | |

| Record name | Benzamide, N-ethyl-N-methyl-3-(3-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Red 119 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)

![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)

![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)